

# Comparative Analysis of RS102895 Hydrochloride's Cross-Reactivity Profile

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Compound of Interest		
Compound Name:	RS102895 hydrochloride	
Cat. No.:	B1591295	Get Quote

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This guide provides a comprehensive comparison of the C-C chemokine receptor type 2 (CCR2) antagonist, **RS102895 hydrochloride**, with other notable CCR2 antagonists. The focus of this analysis is the cross-reactivity and selectivity of these compounds against various receptors, supported by experimental data and detailed protocols.

## **Introduction to CCR2 Antagonism**

The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key mediators in the inflammatory response, primarily responsible for the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of the CCR2-CCL2 axis has been implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a significant therapeutic target. The development of selective CCR2 antagonists is a critical area of research for novel anti-inflammatory therapies. **RS102895**hydrochloride is a potent antagonist of CCR2. This guide evaluates its selectivity in comparison to other well-characterized CCR2 antagonists.

## In Vitro Receptor Binding Affinity

The selectivity of a drug candidate is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the in vitro binding affinities (IC50 values) of **RS102895 hydrochloride** and other selected CCR2 antagonists against a panel of receptors.



Compo und	CCR2 (human)	CCR1 (human)	CCR5 (human)	α1A (human)	α1D (human)	5-HT1A (rat brain)	hERG
RS10289 5 hydrochl oride	360 nM[1]	17.8 μΜ[2]	-	130 nM[1][3]	320 nM[1][3]	470 nM[1][3]	-
INCB334	5.1 nM[4]	>1 μM[4]	>3 μM (murine) [4]	>1 μM	>1 μM	>1 μM	-
BMS- 813160	6.2 nM[5]	>25 μM[5]	3.6 nM[5]	-	-	-	-
PF- 4136309	5.2 nM[6]	-	-	-	-	-	20 μM[6]
Cenicrivir oc	Dual CCR2/C CR5 antagoni st	-	Potent antagoni st	-	-	-	-

Note: A lower IC50 value indicates a higher binding affinity. Data presented as "-" indicates that the information was not readily available in the searched literature.

## **In Vitro Functional Activity**

Beyond binding affinity, the functional antagonism of these compounds is crucial for their therapeutic effect. The following table outlines the inhibitory activity of **RS102895 hydrochloride** and comparators in functional assays.



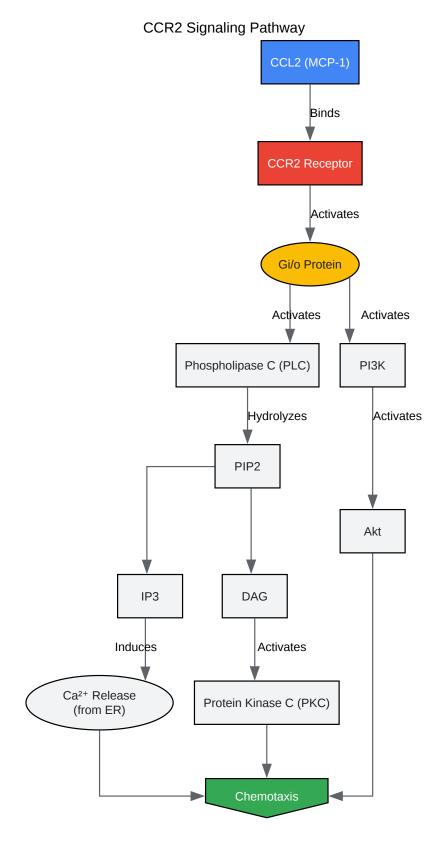
Compound	MCP-1 Stimulated Calcium Influx (IC50)	MCP-1 Stimulated Chemotaxis (IC50)
RS102895 hydrochloride	32 nM[2]	1.7 μΜ[2]
INCB3344	-	3.8 nM (human)[4]
BMS-813160	0.8 nM (CTX)[5]	-
PF-4136309	3.3 nM	3.9 nM (human)[6]

Note: "CTX" refers to a specific assay type mentioned in the source. Data presented as "-" indicates that the information was not readily available in the searched literature.

## Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methodologies used to generate the data above, the following diagrams illustrate the CCR2 signaling pathway and the workflows for key in vitro assays.



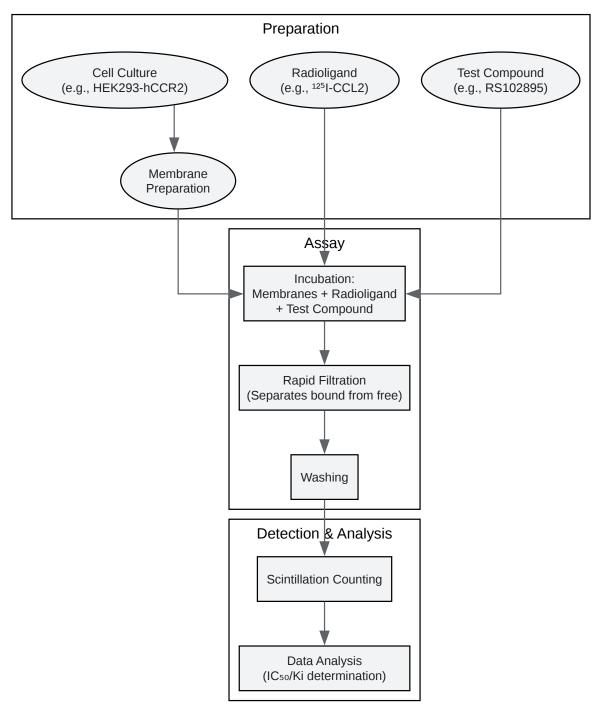


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Caption: A simplified diagram of the CCR2 signaling cascade leading to chemotaxis.



#### Radioligand Binding Assay Workflow

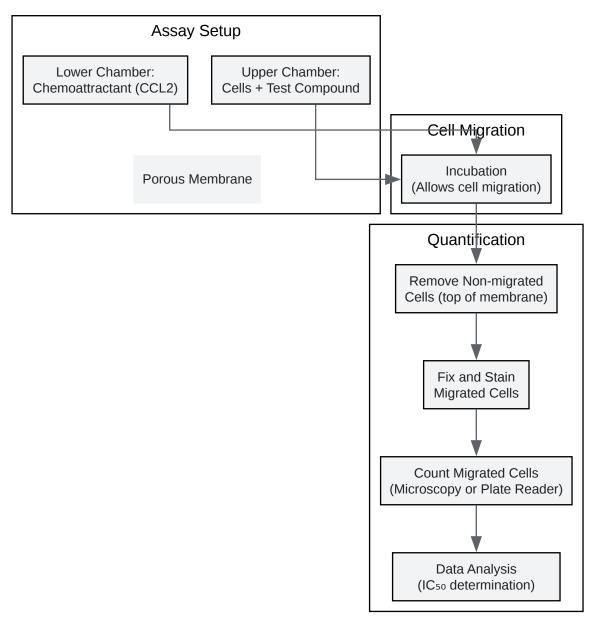


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Caption: Workflow of a competitive radioligand binding assay.



#### Chemotaxis Assay Workflow (Boyden Chamber)



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